Apimostinel

NMDA receptor pharmacology positive allosteric modulation stinel potency ranking

Apimostinel (GATE-202, formerly NRX-1074; CAS 1421866-48-9) is a second-generation, amidated tetrapeptide belonging to the stinel class of NMDA receptor (NMDAR) positive allosteric modulators (PAMs). Synthesized as a structural derivative of rapastinel (GLYX-13) through the addition of a benzyl group, apimostinel acts at a novel extracellular binding site within the GluN2 subunit N-terminal domain, enhancing NMDAR-mediated synaptic plasticity and calcium signaling independently of the orthosteric glycine co-agonist site.

Molecular Formula C25H37N5O6
Molecular Weight 503.6 g/mol
Cat. No. B8220743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApimostinel
Molecular FormulaC25H37N5O6
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
InChIInChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)
InChIKeyDVBUEXCIEIAXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Apimostinel (NRX-1074) Is a Differentiated NMDA Receptor Modulator for Depression Research and Procurement


Apimostinel (GATE-202, formerly NRX-1074; CAS 1421866-48-9) is a second-generation, amidated tetrapeptide belonging to the stinel class of NMDA receptor (NMDAR) positive allosteric modulators (PAMs) [1]. Synthesized as a structural derivative of rapastinel (GLYX-13) through the addition of a benzyl group, apimostinel acts at a novel extracellular binding site within the GluN2 subunit N-terminal domain, enhancing NMDAR-mediated synaptic plasticity and calcium signaling independently of the orthosteric glycine co-agonist site [1]. Originally developed by Naurex (later Allergan, now Gate Neurosciences/Syndeio Biosciences), apimostinel has completed intravenous Phase IIa clinical testing in major depressive disorder (MDD) demonstrating rapid, statistically significant antidepressant effects within 24 hours of a single dose [2]. Within the stinel lineage, apimostinel occupies a distinct pharmacological position between first-generation rapastinel and third-generation zelquistinel, with quantifiable differentiation in potency, bioavailability, and clinical dose-response characteristics critical for scientific selection [1].

Why Rapastinel, Zelquistinel, or Generic NMDA Modulators Cannot Substitute for Apimostinel in Research and Development


Despite shared classification as stinel-class NMDAR PAMs, apimostinel, rapastinel, and zelquistinel exhibit quantitatively non-interchangeable pharmacological profiles across multiple parameters critical to experimental design and therapeutic development [1]. Rapastinel lacks oral bioavailability entirely, constraining preclinical and clinical dosing routes to intravenous administration, while apimostinel's benzyl-group modification confers oral activity [1]. Zelquistinel, though orally bioavailable, is a small molecule with distinct receptor-subtype selectivity and a lower relative potency range (3–10× vs. rapastinel) compared to apimostinel (10–30×) [1]. Furthermore, apimostinel's linear dose-response relationship diverges fundamentally from rapastinel's inverted U-shaped curve, altering dose-selection strategy and therapeutic window considerations . These differences are not semantic; they translate directly into divergent pharmacokinetic handling, formulation requirements, dosing paradigms, and translational predictivity. Substituting one stinel for another without accounting for these quantified gaps risks invalidating experimental conclusions and procurement decisions.

Apimostinel Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


NMDAR Potency: Apimostinel Demonstrates 10–30× Greater Potency Than Rapastinel in NMDAR Functional Assays

In a direct comparative framework, apimostinel exhibits 10- to 30-fold greater potency at the NMDAR relative to rapastinel (baseline = 1×) [1]. This potency ranking is derived from NMDAR functional assays in which rapastinel maximally enhanced NMDA-induced calcium flux at a concentration of 100 nM in primary cortical neurons [1]. Apimostinel's increased potency is attributed to the addition of a benzyl group to the amidated tetrapeptide backbone, which improves both binding affinity and bioavailability [1]. Within the three-generation stinel classification, apimostinel occupies the mid-potency tier: more potent than rapastinel (1×) but less potent than zelquistinel, which potentiates NMDAR activity at a five-fold lower concentration than rapastinel in calcium influx assays and is rated at 3–10× relative potency [1].

NMDA receptor pharmacology positive allosteric modulation stinel potency ranking

Oral Bioavailability: Apimostinel Is Orally Active, Unlike Rapastinel Which Requires Intravenous Administration

Apimostinel is orally bioavailable, a property absent in rapastinel, which is restricted to intravenous administration [1]. This differentiation is achieved through a single structural modification—the addition of a benzyl group to the tetrapeptide backbone—that enhances metabolic stability and pharmacokinetic profile [1]. Rapastinel (GLYX-13) lacks oral activity entirely and has been developed exclusively as an intravenous adjunctive therapy [2]. Among stinels, zelquistinel (third generation) is also orally bioavailable, but apimostinel remains the only orally active peptide-based stinel, offering a unique combination of peptidic structure and oral dosing capability [1].

oral bioavailability route of administration peptide pharmacokinetics

Clinical Antidepressant Efficacy: Single-Dose Apimostinel Achieves an Effect Size of 0.88 at 24 Hours, More Than Double the Average Effect Size of Conventional Antidepressants After 4–6 Weeks

In a randomized, double-blind, placebo-controlled Phase IIa study enrolling approximately 140 subjects with MDD across 12 U.S. centers, a single intravenous dose of apimostinel produced a mean reduction of 14 points on the 17-item Hamilton Depression Rating Scale (HDRS-17) at 24 hours, with a mean difference from placebo of 7 points (p = 0.0029) [1]. The effect size (Cohen's d) at 24 hours was 0.88, which the developing company stated is more than double the average effect size seen with most conventional antidepressants (SSRIs/SNRIs) after 4 to 6 weeks of repeated daily dosing [1] [2]. Additionally, 72% of patients receiving the highest apimostinel dose demonstrated a clinically meaningful response (≥50% reduction in HDRS-17 from baseline) at 24 hours, compared to 39% for placebo (p = 0.038) [1]. A clear, monotonic dose response was observed across the three dose levels tested [1].

rapid-acting antidepressant major depressive disorder effect size comparison

Dose-Response Linearity: Apimostinel Exhibits a Linear Dose-Response Relationship, Contrasting with Rapastinel's Inverted U-Shaped Curve

Apimostinel's clinical dose-response relationship is linear (monotonic), with the highest tested dose being the most effective, in direct contrast to rapastinel, which exhibits an inverted U-shaped (biphasic) dose-response curve where efficacy diminishes at higher doses . In the Phase IIa study, apimostinel showed a clear, escalating dose response across three dose levels, with the highest dose producing the maximum antidepressant effect [1]. Rapastinel's inverted U-shaped response has been documented to limit its therapeutic utility, as dosing above the optimal range can reduce or eliminate antidepressant efficacy . This fundamental pharmacodynamic difference has direct implications for dose selection in both preclinical experiments and clinical trial design.

dose-response relationship therapeutic window pharmacodynamic modeling

Safety and Tolerability: Apimostinel Does Not Produce Ketamine-Like Dissociative or Psychotomimetic Side Effects

Apimostinel demonstrates a safety profile fundamentally distinct from NMDA receptor antagonists such as ketamine, with no ketamine-like dissociative or psychotomimetic side effects observed across multiple clinical studies [1]. In a 2023 Phase 1 multiple ascending dose study conducted by Gate Neurosciences, apimostinel was generally safe and well-tolerated across three ascending dose cohorts (1, 5, and 10 mg) receiving multiple doses and one single-dose cohort (25 mg), totaling 40 healthy volunteers, with no observation of ketamine-like psychotomimetic or dissociative effects [1]. This safety profile is consistent with two prior clinical trials and is mechanistically attributed to apimostinel's action as a PAM at a novel NTD binding site, rather than as an ion-channel blocker (ketamine binds within the PCP channel site) [2]. The absence of psychotomimetic burden is a class-level feature of stinels (rapastinel, apimostinel, zelquistinel) relative to NMDA antagonists, confirmed across multiple clinical datasets [2].

NMDA receptor safety psychotomimetic effects dissociative side effects

Mechanism of Action: Apimostinel Is a Positive Allosteric Modulator at a Novel NTD Binding Site, Distinct from Glycine-Site Partial Agonists and NMDA Antagonists

Contrary to earlier descriptions of stinels as glycine-site partial agonists, definitive evidence now establishes apimostinel, rapastinel, and zelquistinel as positive allosteric modulators (PAMs) that potentiate NMDAR activity only in the presence of glutamate and its co-agonists glycine/D-serine, acting through a novel binding site in the N-terminal domain (NTD) of GluN2 subunits [1]. Radioligand displacement assays have demonstrated that stinels do not bind to the glycine site or any other known modulatory binding site on the NMDAR [1]. Point mutagenesis of the putative NTD binding pocket completely ablates stinel-mediated potentiation of NMDAR signaling without affecting basal receptor activation by glutamate and D-serine, confirming a unique allosteric regulatory mechanism [1]. This mechanism is functionally opposite to that of ketamine (a non-competitive channel blocker antagonist at the PCP site) and mechanistically distinct from glycine-site ligands such as D-cycloserine (partial agonist) and AV-101 (antagonist) [1]. Apimostinel, as a PAM, enhances rather than inhibits NMDAR-mediated synaptic plasticity, a mechanism hypothesized to promote synaptogenesis and long-term potentiation underlying its antidepressant effects [1].

NMDA receptor mechanism positive allosteric modulator GluN2 subunit

Apimostinel Optimal Application Scenarios for Scientific Research and Preclinical Development


Rapid-Onset Antidepressant Efficacy Studies Without Psychotomimetic Confounds

Apimostinel is the preferred stinel compound for rodent or non-human primate behavioral studies assessing rapid antidepressant onset, where the experimental design requires a compound that achieves an effect size of 0.88 within 24 hours of a single dose (as demonstrated in Phase IIa clinical data) while entirely avoiding ketamine-like dissociative or psychotomimetic confounds [1]. Its linear dose-response eliminates the dosing uncertainty inherent to rapastinel's inverted U-shaped curve, enabling straightforward dose-ranging experiments with confidence that the highest tolerated dose will produce maximal efficacy [2]. This makes apimostinel an ideal positive control or test compound for forced swim test, tail suspension test, chronic mild stress, or learned helplessness paradigms where rapid behavioral readouts are required without locomotor or perceptual side effects [1].

Oral Formulation Development and PK/PD Bridging Studies for CNS-Penetrant Peptides

Apimostinel serves as a unique tool for oral peptide formulation development targeting CNS indications, as it is the only orally bioavailable stinel-class peptide [1]. Unlike rapastinel (IV only) and zelquistinel (oral but small molecule, not peptide), apimostinel enables oral administration in preclinical species for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-proportionality assessment, and translational bridging from IV clinical data to oral repeat-dose regimens [1]. Its confirmed CNS penetration with a reported approximate 6-hour half-life supports once-daily oral dosing feasibility, making it suitable for studies assessing oral peptide stability, gut permeability, blood-brain barrier penetration, and target engagement via qEEG biomarkers validated in Phase 1 clinical studies [1] [2].

NMDAR-Mediated Synaptic Plasticity and Neuroplasticity Mechanism Studies

For researchers investigating NMDAR-positive allosteric modulation as a strategy to enhance synaptic plasticity without receptor blockade, apimostinel provides a well-characterized PAM that acts through a novel binding site in the GluN2 NTD, independent of the glycine co-agonist site [1]. Unlike ketamine, which inhibits NMDAR activity as a channel blocker, apimostinel enhances NMDAR-mediated calcium influx, long-term potentiation (LTP), and downstream BDNF/mTOR pathway activation—making it the appropriate compound for studies of NMDAR-dependent synaptogenesis, dendritic spine remodeling, and neuroplasticity-based antidepressant mechanisms in primary neuronal cultures, brain slice electrophysiology, or in vivo models [1]. Its validated qEEG biomarker of NMDAR target activation enables translational confirmation of target engagement from preclinical species to humans [2].

Benchmarking Novel NMDA Modulators Against a Clinically Validated Rapid-Acting Comparator

Apimostinel is an optimal comparator compound for drug discovery programs developing next-generation NMDA receptor modulators or novel rapid-acting antidepressants, given its clinical validation (statistically significant Phase IIa HDRS-17 reduction of 14 points, effect size 0.88, 72% response rate at 24 hours) and its well-defined in vitro potency (10–30× rapastinel) and mechanism (PAM at GluN2 NTD) [1] [2]. Unlike rapastinel, which lacks oral bioavailability and has an inverted U-shaped dose-response that complicates benchmarking, apimostinel provides a linear, predictable dose-response relationship that facilitates head-to-head comparisons of efficacy, potency, and safety margins in standardized preclinical assays . Its characterization within the Donello et al. 2025 stinel classification framework provides a rigorous, peer-reviewed reference point for positioning new chemical entities within the NMDAR modulator landscape [2].

Quote Request

Request a Quote for Apimostinel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.